molecular formula C16H21N3O5 B14374440 2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Cat. No.: B14374440
M. Wt: 335.35 g/mol
InChI Key: SZEIFUXUTBBQFQ-QWHCGFSZSA-N
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Description

2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is a complex organic compound that belongs to the class of amino acids It features a pyrrolidine ring and a hydroxyphenyl group, making it structurally unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Coupling Reactions: The final assembly of the molecule often involves peptide coupling reactions to link the amino acid components.

Industrial Production Methods

Industrial production of this compound may utilize automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides and amino acids. These methods often involve solid-phase synthesis techniques, where the compound is assembled step-by-step on a solid support.

Chemical Reactions Analysis

Types of Reactions

2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialized materials and biochemical reagents.

Mechanism of Action

The mechanism of action of 2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: An amino acid with a similar hydroxyphenyl group.

    Proline: Contains a pyrrolidine ring, similar to the structure of the compound .

    Phenylalanine: Another amino acid with a benzyl side chain.

Uniqueness

2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is unique due to its combination of a pyrrolidine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that are not possible with simpler amino acids.

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C16H21N3O5/c17-12(8-10-3-5-11(20)6-4-10)16(24)19-7-1-2-13(19)15(23)18-9-14(21)22/h3-6,12-13,20H,1-2,7-9,17H2,(H,18,23)(H,21,22)/t12-,13+/m0/s1

InChI Key

SZEIFUXUTBBQFQ-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)O

Origin of Product

United States

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